(R)-4-(4-Bromophenyl)pyrrolidin-2-one CAS 1353143-39-1 properties
(R)-4-(4-Bromophenyl)pyrrolidin-2-one CAS 1353143-39-1 properties
An In-depth Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1)
Abstract: The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, (R)-4-(4-Bromophenyl)pyrrolidin-2-one, a chiral building block with significant potential in drug discovery. While publicly available data on this precise compound (CAS 1353143-39-1) is limited, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will delve into its structural attributes, propose a logical synthetic pathway with detailed protocols, predict its spectroscopic signature, and explore its potential therapeutic applications, particularly in the context of kinase inhibition and other areas where the pyrrolidinone core has shown promise.[1][2] All discussions are grounded in established scientific literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.
The five-membered lactam structure of pyrrolidinone is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3] Its significance stems from a combination of favorable physicochemical properties:
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Hydrogen Bonding Capability: The lactam nitrogen can act as a hydrogen bond acceptor, while the N-H proton (in unsubstituted pyrrolidinones) can act as a donor, facilitating critical interactions with biological targets like enzymes and receptors.[4]
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Conformational Restraint and Flexibility: The ring provides a degree of conformational rigidity, which can be advantageous for binding affinity, while still allowing for sufficient flexibility to adopt optimal conformations within a binding pocket.
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Metabolic Stability: The cyclic amide is generally more resistant to metabolic degradation than its acyclic counterparts.
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Synthetic Tractability: The pyrrolidinone core is readily accessible through various synthetic routes and offers multiple points for chemical modification, making it an ideal starting point for developing libraries of new chemical entities.[5]
These attributes have led to the incorporation of the pyrrolidinone moiety into over 20 FDA-approved drugs, treating a wide array of conditions from neurological disorders to viral infections and cancers.[2]
Physicochemical and Structural Properties
Detailed experimental data for (R)-4-(4-Bromophenyl)pyrrolidin-2-one is not widely published. However, we can deduce its core properties and structure.
Chemical Structure
The structure consists of a pyrrolidin-2-one ring with a 4-bromophenyl group attached at the 4-position. The stereochemistry at this chiral center is designated as (R).
Caption: Proposed synthetic workflow for (R)-4-(4-Bromophenyl)pyrrolidin-2-one.
Experimental Protocol (Hypothetical)
This protocol is a representative example. Researchers should perform literature searches for the most current and optimized conditions for each step.
Step 1: Synthesis of Methyl 4-Bromocinnamate
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Setup: To a round-bottom flask, add 4-bromocinnamic acid (1.0 eq).
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Reaction: Suspend the acid in anhydrous methanol (10-20 volumes). Add concentrated sulfuric acid (0.1 eq) catalytically.
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Heating: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
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Workup: Cool the reaction to room temperature. Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.
Causality: The acid-catalyzed esterification is a classic, efficient method for converting carboxylic acids to esters. Methanol serves as both reagent and solvent.
Step 2: Asymmetric Michael Addition of Nitromethane
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Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral catalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.05-0.1 eq) in a suitable anhydrous solvent like toluene or dichloromethane.
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Addition: Add methyl 4-bromocinnamate (1.0 eq) followed by nitromethane (1.5-2.0 eq).
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Reaction: Stir the reaction at the catalyst's optimal temperature (can range from -20 °C to room temperature). Monitor for completion by TLC or HPLC.
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Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the desired (R)-enantiomer of the nitro-ester adduct.
Causality: The use of a chiral organocatalyst is crucial for establishing the (R)-stereocenter with high enantioselectivity. The thiourea moiety of the catalyst activates the nitroalkane and the cinnamate ester via hydrogen bonding, directing the nucleophilic attack from a specific face.
Step 3 & 4: Reductive Cyclization
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Setup: Dissolve the purified nitro-ester (1.0 eq) in a protic solvent like methanol or acetic acid.
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Reduction: Carefully add a reducing agent. A common choice is Raney Nickel, and the reaction is placed under an atmosphere of hydrogen gas (balloon or Parr shaker). Alternatively, iron powder in acetic acid can be used.
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Lactamization: The reduction of the nitro group to an amine in situ is often followed by spontaneous cyclization (lactamization) with the ester, driven by the formation of the stable five-membered ring. Gentle heating may be required to drive the reaction to completion.
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Workup: Filter off the catalyst (e.g., Raney Ni through Celite). Neutralize the solution if acid was used.
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Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield the final product, (R)-4-(4-Bromophenyl)pyrrolidin-2-one.
Causality: The reduction of the nitro group to a primary amine creates the nucleophile necessary for the intramolecular cyclization. The resulting amine readily attacks the electrophilic ester carbonyl, displacing methanol and forming the thermodynamically stable lactam ring.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques would be employed:
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¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the connectivity of the molecule. Expected signals include:
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Aromatic Protons: Two doublets in the ~7.0-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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Pyrrolidinone Protons: A complex multiplet pattern for the protons at C3, C4, and C5 due to their diastereotopic nature and coupling. The proton at the chiral center (C4) would likely appear as a multiplet around 3.5-4.0 ppm.
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Amide Proton (N-H): A broad singlet, typically in the 7.5-8.5 ppm range.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals would include the lactam carbonyl (~175 ppm), four distinct aromatic carbons, and three aliphatic carbons of the pyrrolidinone ring.
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Mass Spectrometry (MS): This confirms the molecular weight. In the mass spectrum, one would expect to see the molecular ion peaks [M]+ and [M+2]+ in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. [6]* Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric excess (e.e.) of the (R)-enantiomer, the sample would be analyzed on a chiral stationary phase column, comparing its retention time to the racemic mixture.
Potential Applications in Drug Discovery
The title compound is a valuable chiral intermediate. Its structure combines the pharmacologically significant pyrrolidinone scaffold with a bromophenyl group, which serves as both a key pharmacophoric element and a versatile synthetic handle for further elaboration (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions). [7]
Caption: Potential therapeutic applications derived from the core scaffold.
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NIK Inhibitors: Novel pyrrolidinone derivatives are being actively investigated as potent inhibitors of NF-κB inducing kinase (NIK), a key regulator in immune response disorders. [1]Inhibition of NIK is a promising strategy for treating autoimmune diseases like rheumatoid arthritis and lupus. The structure of (R)-4-(4-Bromophenyl)pyrrolidin-2-one makes it an excellent starting point for synthesizing such inhibitors.
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Antibacterial Agents: The pyrrolidinone core is present in compounds that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. [2]* Epigenetic Modulators: The bromophenyl moiety is of particular interest in the field of epigenetics. The bromine atom can mimic a methyl group and interact with specific protein pockets, or the "bromo" domain itself. Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are key epigenetic readers that are major targets in oncology and inflammation research. [8]This compound could serve as a fragment or starting point for developing novel BRD4 inhibitors.
Safety and Handling
No specific Safety Data Sheet (SDS) exists for CAS 1353143-39-1. The following information is synthesized from SDS for closely related analogs like other bromophenyl pyrrolidinones and should be treated as a guideline. [9][10][11]A thorough risk assessment should be conducted before handling.
Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
Recommended Handling Protocol
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [10][12]2. Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [10] * Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary. [12]3. Hygiene Practices: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. [10][13]4. Storage: Keep container tightly closed in a dry, well-ventilated place. Store at room temperature or as specified by the supplier. [10]
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Spill and Emergency Procedures
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Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as outlined above. Avoid dust formation. [12]2. Containment: Prevent further leakage or spillage. Do not let the product enter drains.
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Cleanup: Carefully sweep up or vacuum the spill without creating dust. Place the material into a suitable, closed, and labeled container for disposal. [10]4. First Aid:
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If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [10] * In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [10] * In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [10] * If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [10]
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Conclusion
(R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1) represents a strategically important chiral building block for medicinal chemistry and drug discovery. While specific experimental data for this compound remains scarce in public domains, its molecular architecture, combining the privileged pyrrolidinone scaffold with a versatile bromophenyl group, positions it as a high-potential precursor for novel therapeutics. This guide has provided a scientifically grounded framework for its synthesis, characterization, safe handling, and potential applications, empowering researchers to leverage this and similar molecules in the quest for new medicines. All predictive data herein should be validated by empirical laboratory investigation.
References
- Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Pyrrolidine Deriv
- Safety D
- Safety D
- (R)-2-(4-Bromophenyl)pyrrolidine | 1189155-63-2. MilliporeSigma.
- 2-(4-Bromophenyl)pyrrolidine | 383127-22-8. MilliporeSigma.
- Safety D
- (R)-2-(4-BROMOPHENYL)PYRROLIDINE. Sigma-Aldrich.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central.
- Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
- 4-(3-bromophenyl)pyrrolidin-2-one | 1105187-44-7. MilliporeSigma.
- 4-Bromophenylacetic acid. NIST WebBook.
- Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed, NIH.
- 1-(4-Bromophenyl)pyrrolidin-2-one | 7661-32-7. Sigma-Aldrich.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromophenylacetic acid [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Bromophenyl)pyrrolidine | 383127-22-8 [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 4-(3-bromophenyl)pyrrolidin-2-one | 1105187-44-7 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
